2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
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Overview
Description
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,2,4-triazole ring in its structure contributes to its multidirectional biological activity .
Preparation Methods
The synthesis of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3-thiol, followed by oxidation of the thiol group.
Attachment of the phenyl group: The phenyl group is introduced through a nucleophilic substitution reaction, where the 1,2,4-triazole-3-thiol reacts with a phenyl halide under basic conditions.
Introduction of the nitrophenyl group: The nitrophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where the phenyl-1,2,4-triazole reacts with a nitrophenyl halide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiol group in the 1,2,4-triazole ring can be oxidized to form disulfides or sulfonic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles such as amines or thiols. The major products formed from these reactions include disulfides, sulfonic acids, and substituted triazoles.
Scientific Research Applications
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and reactivity.
1,3-Imidazoles: Known for their antifungal properties, these compounds have a different heterocyclic core compared to 1,2,4-triazoles.
1,3-Thiazoles: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE lies in its combination of the 1,2,4-triazole ring with a nitrophenyl group, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H11N5O3S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H11N5O3S/c1-7-12-11(15-14-7)20-6-10(17)13-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H,13,17)(H,12,14,15) |
InChI Key |
MYDZRLWTEHOSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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